molecular formula C12H17ClN2O2 B2624318 Benzyl (3-aminocyclobutyl)carbamate HCl CAS No. 1989638-13-2

Benzyl (3-aminocyclobutyl)carbamate HCl

Cat. No.: B2624318
CAS No.: 1989638-13-2
M. Wt: 256.73
InChI Key: BGVPTTZDQSXFEP-NJJJQDLFSA-N
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Description

Benzyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of carbamate, featuring a benzyl group attached to a 3-aminocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-aminocyclobutyl)carbamate hydrochloride typically involves the protection of the amine group using carbamate protecting groups. One common method is the use of t-butyloxycarbonyl (Boc) protecting group, which can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which includes a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the protection of amines and subsequent deprotection under specific conditions to yield the desired product. The use of catalytic hydrogenation and other mild reaction conditions ensures the efficient production of Benzyl (3-aminocyclobutyl)carbamate hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-aminocyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Benzyl (3-aminocyclobutyl)carbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl (3-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular pathways involved include the formation and removal of carbamate groups under specific conditions, such as acidic or basic environments .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-aminocyclobutyl)carbamate: Similar structure but without the hydrochloride component.

    t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines in peptide synthesis.

Uniqueness

Benzyl (3-aminocyclobutyl)carbamate hydrochloride is unique due to its specific structural configuration, which includes a benzyl group and a 3-aminocyclobutyl moiety. This configuration provides distinct reactivity and stability compared to other carbamate protecting groups, making it valuable in specific synthetic applications .

Properties

IUPAC Name

benzyl N-(3-aminocyclobutyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVPTTZDQSXFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989638-13-2
Record name rac-benzyl N-[(1s,3s)-3-aminocyclobutyl]carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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